

Cross-validation of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid's mechanism of action

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Compound of Interest

Compound Name: 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid

Cat. No.: B069911

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An Important Note on 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid

A thorough review of publicly available scientific literature and databases reveals no specific research, experimental data, or documented mechanism of action for the compound **2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid** (CAS 175203-21-1). While this chemical is listed by some suppliers, its biological effects have not been characterized in published studies.

Therefore, a direct cross-validation and comparison guide for this specific molecule cannot be provided.

However, given its structural relation to nicotinic acid, we have compiled a comprehensive comparison guide for Nicotinic Acid (Niacin), a well-researched compound that serves as the parent molecule for this chemical class. This guide details its established mechanisms of action, compares its performance with other relevant therapies, and provides the detailed experimental protocols and visualizations you requested, using Nicotinic Acid as the reference compound.

A Comparative Guide to the Mechanism of Action of Nicotinic Acid (Niacin)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular mechanisms of Nicotinic Acid (Niacin), a long-standing therapy for dyslipidemia. It compares its efficacy with other lipid-lowering agents and presents detailed experimental protocols for researchers investigating compounds in this class.

Mechanism of Action: A Dual Role in Lipid Modification and Inflammation

Nicotinic acid exerts its therapeutic effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).^{[1][2]} This receptor is highly expressed in adipocytes and various immune cells, including monocytes and macrophages.^{[3][4]} Its activation leads to two major downstream effects: modulation of lipid metabolism and attenuation of inflammation.

Lipid-Lowering Effects

Nicotinic acid is a broad-spectrum lipid-modifying drug.^[5] It favorably alters the lipid profile by:

- **Reducing Triglycerides (TG) and LDL-Cholesterol:** In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).^{[6][7]} This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids (FFAs) into circulation.^{[7][8]} The resulting shortage of FFAs in the liver reduces the substrate available for hepatic triglyceride synthesis.^{[7][8]} Nicotinic acid also directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), further limiting triglyceride synthesis and subsequent VLDL and LDL particle secretion.^{[9][10][11]}
- **Increasing HDL-Cholesterol:** The mechanism for increasing HDL is less direct but is thought to involve reduced degradation of Apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.^[9]

Anti-Inflammatory Effects

Beyond its effects on lipids, nicotinic acid exhibits significant anti-inflammatory properties, which are critical for its anti-atherosclerotic benefits.[3] These effects are also mediated by GPR109A and include:

- **Inhibition of NF- κ B Signaling:** In monocytes and macrophages, nicotinic acid treatment has been shown to suppress the NF- κ B signaling pathway, a central regulator of inflammation.[3] [12] This leads to a reduction in the production and secretion of pro-inflammatory cytokines and chemokines such as TNF- α , IL-6, and MCP-1.[12][13]
- **Modulation of Other Inflammatory Pathways:** Studies have shown that GPR109A activation can also inhibit the Akt/mTOR signaling pathway, contributing to its anti-inflammatory effects in certain cell types.[14]

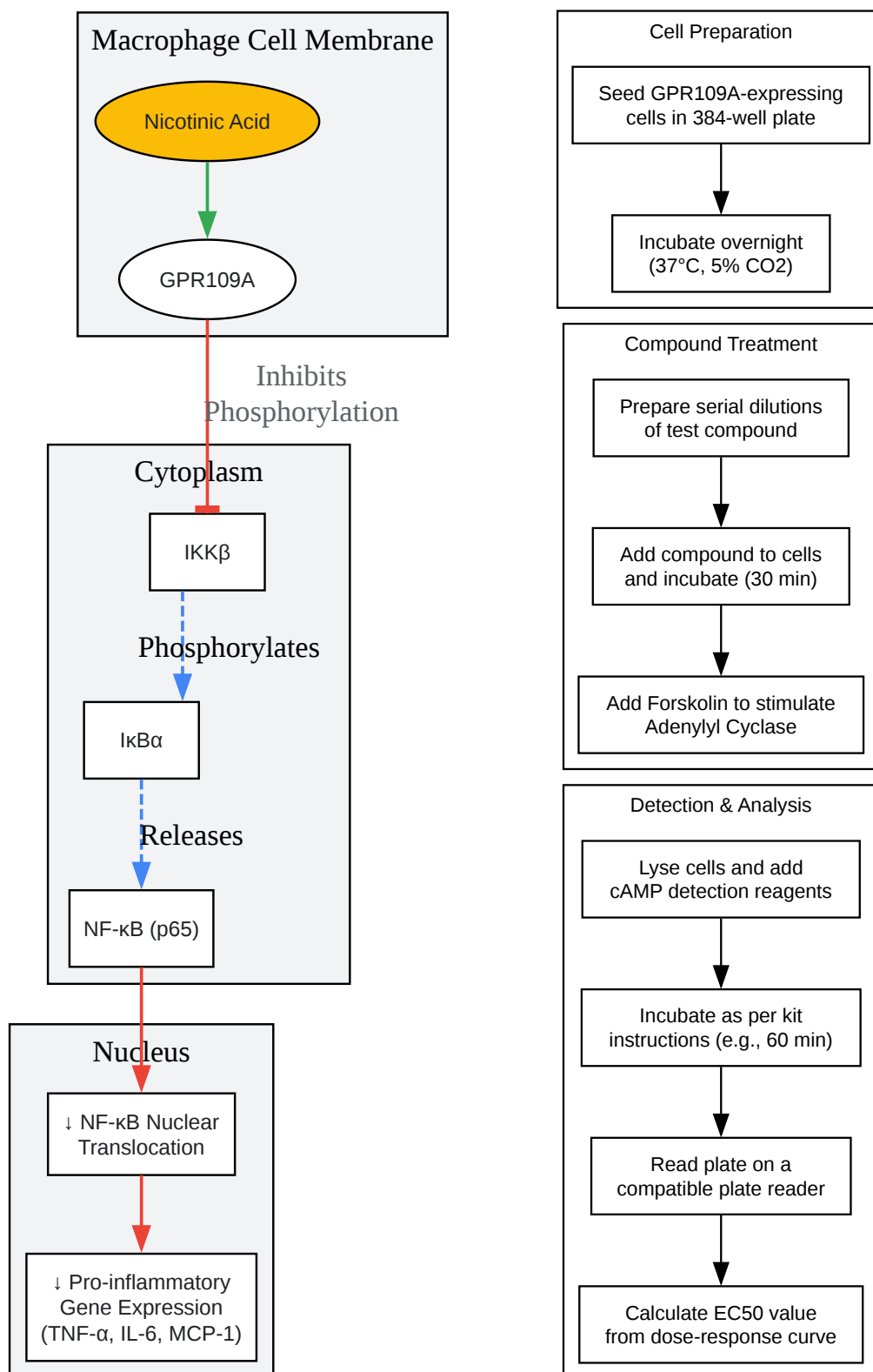
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling cascades initiated by Nicotinic Acid.



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Caption: GPR109A-mediated lipid-lowering pathway in adipocytes and liver.



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